

A Technical Guide to the PIK-75 Hydrochloride

**Signaling Pathway** 

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PIK-75 hydrochloride	
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This document provides an in-depth examination of **PIK-75 hydrochloride**, a potent and selective inhibitor of the p110 $\alpha$  isoform of phosphoinositide 3-kinase (PI3K) and the DNA-dependent protein kinase (DNA-PK). PIK-75 is a critical tool in cellular signaling research, notable for its unique ability to induce apoptosis in cancer cells, a characteristic distinct from many other PI3K pathway inhibitors that typically only cause cell cycle arrest.[1][2][3] This guide details its mechanism of action, target profile, downstream cellular effects, and key experimental protocols for its characterization.

## **Mechanism of Action**

PIK-75 hydrochloride's primary mechanism involves the potent and reversible inhibition of the p110α catalytic subunit of class I PI3K.[4][5] This inhibition prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] The reduction in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[8][9] This blockade effectively shuts down the PI3K/Akt/mTOR signaling cascade, a pathway crucial for regulating cell survival, proliferation, growth, and metabolism.[9][10]

Kinetic studies have revealed that PIK-75 acts as a noncompetitive inhibitor with respect to ATP, but is competitive with the phosphatidylinositol (PI) substrate.[4][9][11] Beyond its primary target, PIK-75 is also a highly potent inhibitor of DNA-PK, with an IC50 value even lower than

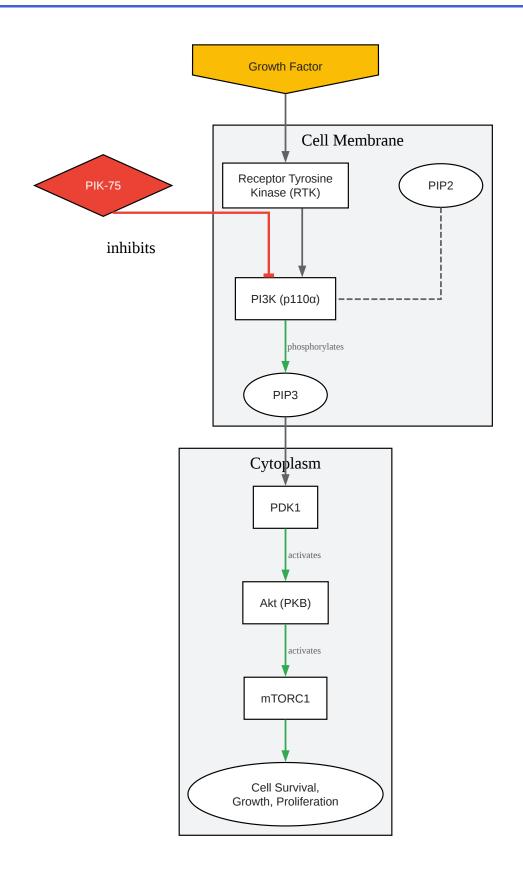




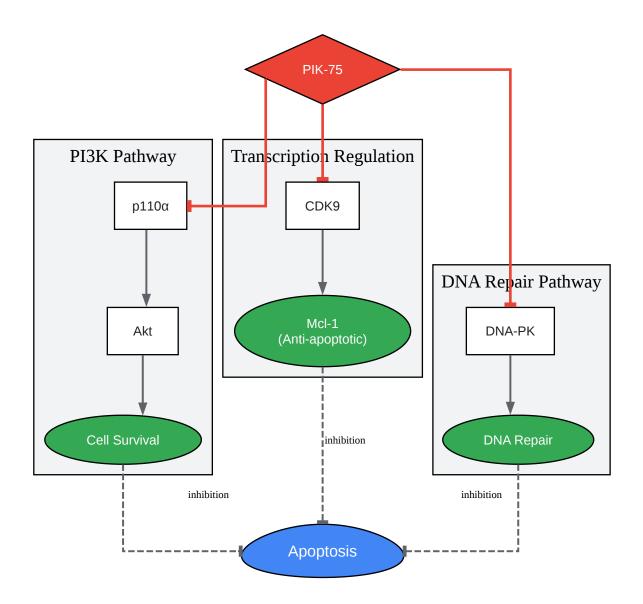


that for p110 $\alpha$ .[4][5][12][13] This dual-inhibitory action is believed to be responsible for its powerful pro-apoptotic effects.[14][15]

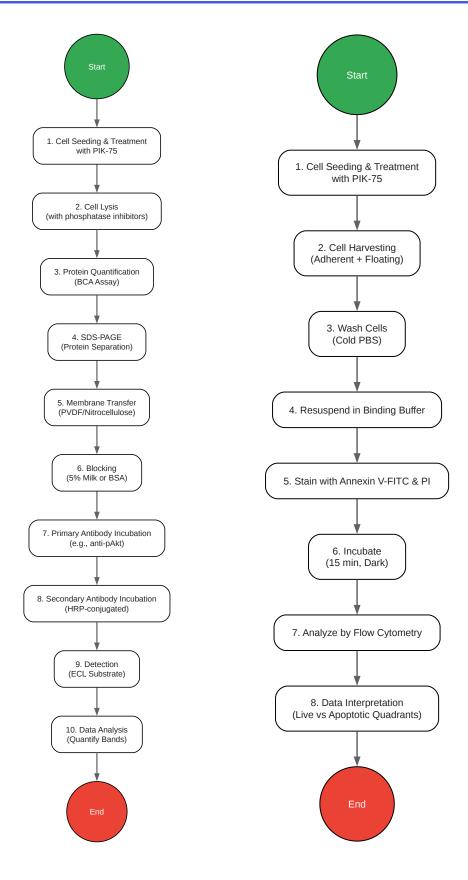












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- To cite this document: BenchChem. [A Technical Guide to the PIK-75 Hydrochloride Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1390485#pik-75-hydrochloride-signaling-pathway]

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